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molecular formula C9H9NO4 B027992 Dimethyl pyridine-2,5-dicarboxylate CAS No. 881-86-7

Dimethyl pyridine-2,5-dicarboxylate

Cat. No. B027992
M. Wt: 195.17 g/mol
InChI Key: TUGSJNQAIMFEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088805B2

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid dimethyl ester (10.1 g, 51.6 mmol) and MgBr2 (4.75 g, 25.8 mmol) in THF (200 mL) was added drop-wise a solution of dimethylamine (51.6 mL, 103.2 mmol, 2N in THF) at room temperature under nitrogen over a period of 10 min. The reaction mixture was stirred overnight and quenched with 1N HCl (52 mL) and H2O (50 mL), extracted with EtOAc (200 mL×3). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue was dissolved in a mixture of DMF (10 mL), AcOEt (50 mL), MeOH (20 mL) and DCM (50 mL), the formed solution was partially evaporated to produce a crystalline material, which was removed by filtration. The mother liquor was collected and evaporated to form a solid, which was dissolved in a mixture of THF (67 mL) and MeOH (67 mL). To this solution NaOH (2.95 g, 73.7 mmol) in H2O (33.5 mL) was added. The reaction mixture was heated at 40° C. for few hours, acidified (pH 3) to form a solid precipitate, which was collected by filtration and dried to afford the title compound 27 (4.937 g, 50% yield over two steps).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.95 g
Type
reactant
Reaction Step Three
Name
Quantity
33.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
67 mL
Type
solvent
Reaction Step Four
Name
Quantity
67 mL
Type
solvent
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][N:6]=1)=O.[Mg+2].[Br-].[Br-].[CH3:18][NH:19][CH3:20].[OH-].[Na+]>C1COCC1.CO.O>[CH3:18][N:19]([CH3:20])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][N:6]=1)=[O:2] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)C(=O)OC
Name
Quantity
4.75 g
Type
reactant
Smiles
[Mg+2].[Br-].[Br-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
51.6 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
2.95 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
33.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
67 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
67 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl (52 mL) and H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL×3)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in a mixture of DMF (10 mL), AcOEt (50 mL), MeOH (20 mL) and DCM (50 mL)
CUSTOM
Type
CUSTOM
Details
the formed solution was partially evaporated
CUSTOM
Type
CUSTOM
Details
to produce a crystalline material, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The mother liquor was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to form a solid, which
CUSTOM
Type
CUSTOM
Details
to form a solid precipitate, which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C(=O)C1=NC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.937 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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